
2-Propenenitrile, 2,3,3-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenenitrile, 2,3,3-trifluoro- is a chemical compound with the molecular formula C3F3N and a molecular weight of 107.0340. It is also known by other names such as acrylonitrile, trifluoro-; perfluoroacrylonitrile; and CF2=CFCN . This compound is characterized by the presence of three fluorine atoms attached to the propenenitrile structure, making it a fluorinated derivative of acrylonitrile.
Métodos De Preparación
The synthesis of 2-Propenenitrile, 2,3,3-trifluoro- can be achieved through various methods. One common synthetic route involves the reaction of propanenitrile with 2,3-dichloro-2,3,3-trifluoro- compounds. The reaction typically employs zinc in acetone as a reagent, with zinc powder activated by copper, zinc chloride, or mercury compounds. The yield of this reaction is reported to be around 78%, with the product being 99.5% pure .
Análisis De Reacciones Químicas
2-Propenenitrile, 2,3,3-trifluoro- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electron ionization methods, which have been studied to determine the ionization energy and appearance energy of the compound . Major products formed from these reactions include various fluorinated intermediates and derivatives, which are useful in further chemical synthesis.
Aplicaciones Científicas De Investigación
2-Propenenitrile, 2,3,3-trifluoro- has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of fluorinated compounds and polymers. In biology and medicine, its derivatives are studied for their potential use in drug development and as intermediates in the synthesis of biologically active molecules. In industry, it is used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 2-Propenenitrile, 2,3,3-trifluoro- involves its interaction with molecular targets and pathways in chemical reactions. The compound’s fluorinated structure allows it to participate in various nucleophilic and electrophilic reactions, leading to the formation of stable intermediates and products. The specific pathways and targets depend on the reaction conditions and the nature of the reagents used .
Comparación Con Compuestos Similares
2-Propenenitrile, 2,3,3-trifluoro- can be compared with other similar compounds such as acrylonitrile and other fluorinated nitriles. Its unique feature is the presence of three fluorine atoms, which impart distinct chemical and physical properties compared to non-fluorinated analogs. Similar compounds include acrylonitrile, perfluoroacrylonitrile, and other fluorinated derivatives .
Propiedades
Número CAS |
433-43-2 |
|---|---|
Fórmula molecular |
C3F3N |
Peso molecular |
107.03 g/mol |
Nombre IUPAC |
2,3,3-trifluoroprop-2-enenitrile |
InChI |
InChI=1S/C3F3N/c4-2(1-7)3(5)6 |
Clave InChI |
KDUAIKFAYXQCMF-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


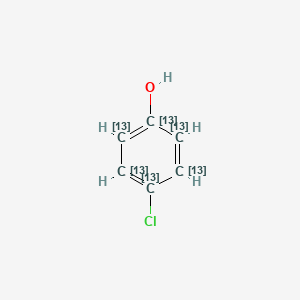
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
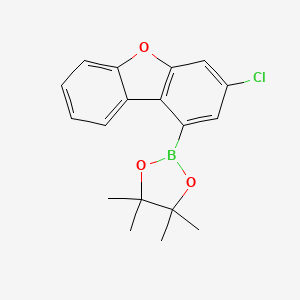


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
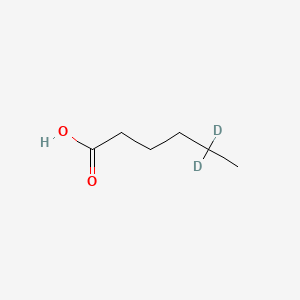
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

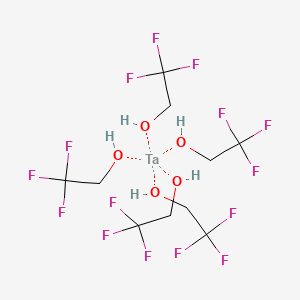
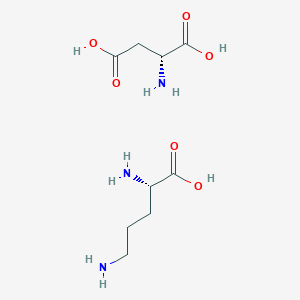


![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
